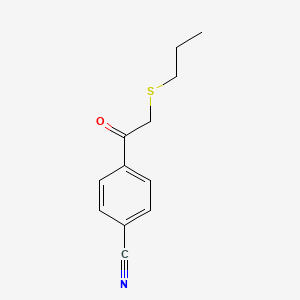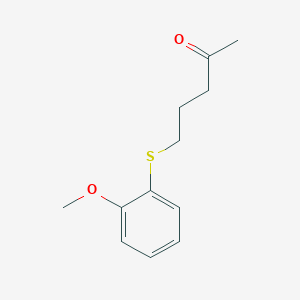![molecular formula C23H14O3S2 B13649037 5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)](/img/structure/B13649037.png)
5,5'-(4'-Formyl-[1,1'-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde): is a complex organic compound that features a biphenyl core substituted with formyl groups and thiophene-2-carbaldehyde units
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) typically involves multi-step organic reactions. One common method includes the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent to introduce the formyl group . The biphenyl core can be synthesized through Suzuki coupling reactions, where aryl halides react with boronic acids in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The formyl groups in the compound can undergo oxidation to form carboxylic acids.
Reduction: The formyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The thiophene rings can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of covalent organic frameworks (COFs) due to its ability to form stable linkages . It is also employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment . Its unique structure allows for selective targeting of cancer cells and efficient generation of reactive oxygen species (ROS) under light irradiation.
Industry: In the industrial sector, the compound is used in the production of advanced materials with applications in electronics and optoelectronics. Its ability to form stable, conjugated systems makes it valuable for the development of high-performance electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds:
5-(4-(Diphenylamino)phenyl)thiophene-2-carbaldehyde: Similar in structure but with a diphenylamino group instead of a biphenyl core.
Thiophene-2-carboxaldehyde: A simpler structure with only one formyl group and a thiophene ring.
Uniqueness: 5,5’-(4’-Formyl-[1,1’-biphenyl]-3,5-diyl)bis(thiophene-2-carbaldehyde) is unique due to its biphenyl core, which provides rigidity and enhances its electronic properties. This makes it particularly suitable for applications in organic electronics and materials science.
Propriétés
Formule moléculaire |
C23H14O3S2 |
|---|---|
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
5-[3-(4-formylphenyl)-5-(5-formylthiophen-2-yl)phenyl]thiophene-2-carbaldehyde |
InChI |
InChI=1S/C23H14O3S2/c24-12-15-1-3-16(4-2-15)17-9-18(22-7-5-20(13-25)27-22)11-19(10-17)23-8-6-21(14-26)28-23/h1-14H |
Clé InChI |
OIKAXAIDUFVKAZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)C3=CC=C(S3)C=O)C4=CC=C(S4)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[8-(Propan-2-yl)-8-azabicyclo[3.2.1]octan-3-yl]methanamine](/img/structure/B13648975.png)

![[9,16,21,22-Tetrahydroxy-5-(hydroxymethyl)-13,20,25-trimethyl-4,24-dioxo-3,23-dioxanonacyclo[14.10.1.02,6.02,14.08,13.010,12.017,19.020,27.022,26]heptacosa-1(27),5,25-trien-9-yl]methyl 2-methylbut-2-enoate](/img/structure/B13649005.png)
![1-Ethynylbicyclo[2.2.1]heptane](/img/structure/B13649010.png)



